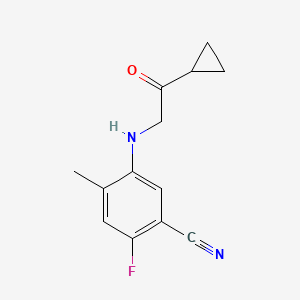









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH2:21][C:22]([CH:24]1[CH2:26][CH2:25]1)=[O:23]>CN(C)C=O>[CH:24]1([C:22](=[O:23])[CH2:21][NH:1][C:2]2[C:3]([CH3:11])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=2)[C:7]#[N:8])[CH2:26][CH2:25]1 |f:1.2.3,4.5|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC(=C(C#N)C1)F)C
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
13.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
14.61 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
20.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 5 minutes at room temperature
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EA (400 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with 400 mL of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate, and solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was re-dissolved in a minimum amount of EA, and hexanes
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated out of solution
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(CNC=1C(=CC(=C(C#N)C1)F)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 61.2 mmol | |
| AMOUNT: MASS | 14.19 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |